molecular formula C7H6BFO3 B113057 (4-Fluoro-2-formylphenyl)boronic acid CAS No. 825644-26-6

(4-Fluoro-2-formylphenyl)boronic acid

Cat. No.: B113057
CAS No.: 825644-26-6
M. Wt: 167.93 g/mol
InChI Key: QWUBOCQWTPCPNE-UHFFFAOYSA-N
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Description

(4-Fluoro-2-formylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with a formyl group and a fluorine atom. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-formylphenyl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromobenzaldehyde.

    Acetalization: The aldehyde group is protected by acetalization using diethoxymethoxyethane and ethanol.

    Formation of Grignard Reagent: The protected compound is then converted into a Grignard reagent using magnesium and 1,2-dibromoethane.

    Borylation: The Grignard reagent reacts with tri-n-butyl borate to form the boronic ester.

    Hydrolysis: The boronic ester is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of more cost-effective starting materials such as 4-chlorobenzaldehyde and the employment of efficient catalytic systems to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-2-formylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Properties

IUPAC Name

(4-fluoro-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUBOCQWTPCPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648976
Record name (4-Fluoro-2-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825644-26-6
Record name (4-Fluoro-2-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-formylphenylboronic Acid (contains varying amounts of Anhydride)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2.30 g (9.31 mmol) 2-(2-bromo-5-fluoro-phenyl)-[1,3]dioxolane in 15 ml tetrahydrofuran was added dropwise at −70° C. 6.11 ml (9.77 mmol) of a 1.6 M solution of n-butyllithium in hexane. The reaction mixture was stirred at −74° C. for 1 h. After dropwise addition of 2.65 ml (11.2 mmol) triisopropyl borate at −70° C. the reaction mixture was allowed to warm to 15° C. during a period of 2 h. Water (7 ml) was added, and the mixture was acidified to pH 1 by addition of 37% hydrochloric acid solution. After heating at 60° C. for 1 h, the mixture was cooled to room temperature and extracted with three 50-ml portions of diethyl ether. The combined organic layers were washed with 50 ml brine, dried over sodium sulfate and concentrated. Flash chromatography gave 1.2 g (77%) of the title compound as a light yellow liquid.
Quantity
2.3 g
Type
reactant
Reaction Step One
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15 mL
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solvent
Reaction Step One
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solution
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reactant
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reactant
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2.65 mL
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reactant
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0 (± 1) mol
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Quantity
7 mL
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Reaction Step Seven
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-fluoro-2-formylphenylboronic acid particularly interesting for developing antimicrobial agents?

A: 4-Fluoro-2-formylphenylboronic acid possesses several characteristics that make it a promising building block for antimicrobial research. Firstly, the boron atom's electrophilic nature enables it to form reversible dative bonds with nucleophiles often found in biological systems. This property is thought to contribute to the bioactivity of various boron-containing compounds. Secondly, incorporating fluorine into pharmaceuticals is a well-established strategy for enhancing their efficacy and bioactivity . The combination of boron and fluorine within 4-fluoro-2-formylphenylboronic acid makes it an attractive target for developing novel antimicrobial agents.

Q2: How is 4-fluoro-2-formylphenylboronic acid utilized in the synthesis of potentially bioactive compounds?

A: Researchers have successfully synthesized a series of cyclic fluorodiamines containing boronate esters using 4-fluoro-2-formylphenylboronic acid as a starting material . The process involves reacting the protected boronate ester of 4-fluoro-2-formylphenylboronic acid with various primary diamines. This reaction typically proceeds through an initial aldimine formation followed by an intramolecular hydroamination step, ultimately yielding cyclic aminoboron compounds. These compounds have demonstrated promising initial antimicrobial activity against various fungi and bacteria .

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